Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 361173-96-8
VCID: VC6703930
InChI: InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27)
SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Molecular Formula: C22H24N4O6S2
Molecular Weight: 504.58

Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 361173-96-8

Cat. No.: VC6703930

Molecular Formula: C22H24N4O6S2

Molecular Weight: 504.58

* For research use only. Not for human or veterinary use.

Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate - 361173-96-8

Specification

CAS No. 361173-96-8
Molecular Formula C22H24N4O6S2
Molecular Weight 504.58
IUPAC Name ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C22H24N4O6S2/c1-3-32-22(28)25-10-12-26(13-11-25)34(29,30)17-7-4-15(5-8-17)20(27)24-21-23-18-9-6-16(31-2)14-19(18)33-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27)
Standard InChI Key GTHZWGITNDWQKJ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct moieties:

  • A 6-methoxybenzo[d]thiazole group, which contributes aromaticity and hydrogen-bonding capabilities via its thiazole nitrogen and methoxy oxygen.

  • A 4-carbamoylphenylsulfonyl linker, providing rigidity and polarity through the sulfonyl group (-SO₂-) and amide bond (-CONH-) .

  • A piperazine-1-carboxylate terminus, offering conformational flexibility and sites for further derivatization .

The methoxy group at the 6-position of the benzothiazole ring enhances solubility compared to non-substituted analogs, while the sulfonyl group improves metabolic stability.

Physicochemical Characteristics

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₂H₂₅N₅O₆S₂
Molecular Weight504.58 g/mol
XLogP3-AA (Partition Coefficient)2.7 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors8 (amide O, sulfonyl O, etc.)
Rotatable Bonds6

The calculated partition coefficient (XLogP3-AA = 2.7) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The single hydrogen bond donor and eight acceptors indicate potential for targeted interactions with biological macromolecules .

Synthesis and Characterization

Synthetic Pathway

The synthesis typically involves a multi-step sequence:

  • Formation of 6-Methoxybenzo[d]thiazol-2-amine: Starting from 2-amino-6-methoxybenzothiazole, this intermediate is prepared via cyclization of substituted thioureas.

  • Coupling with 4-Carboxybenzenesulfonyl Chloride: The amine reacts with 4-carboxybenzenesulfonyl chloride in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming the sulfonamide bond.

  • Piperazine Carboxylation: The resulting sulfonamide is treated with ethyl chloroformate in the presence of triethylamine to introduce the piperazine-1-carboxylate group .

Reaction conditions are critical:

  • Temperature: 0–5°C during carbodiimide-mediated couplings to minimize side reactions.

  • Solvents: DCM or dimethylformamide (DMF) for solubility.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, amide NH), 7.89–7.85 (m, 4H, aromatic), 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃).

    • ¹³C NMR: 167.8 ppm (amide C=O), 159.2 ppm (piperazine C=O).

  • Mass Spectrometry: ESI-MS m/z 505.2 [M+H]⁺ confirms molecular weight.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methoxy Position: The 6-methoxy group enhances solubility without sterically hindering target binding compared to 5- or 7-substituted analogs.

  • Sulfonyl Linker: Replacing the sulfonyl group with methylene reduces potency by 10-fold in enzyme inhibition assays, highlighting its role in polar interactions .

  • Piperazine Flexibility: N-Substitution on piperazine (e.g., ethyl carboxylate vs. methyl) modulates blood-brain barrier penetration .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for:

  • Anticancer Agents: Preclinical models show IC₅₀ values of 1.2–3.8 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Antimicrobials: MIC values of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) have been reported for related sulfonamide-thiazoles .

Chemical Biology

The piperazine carboxylate terminus allows conjugation with fluorescent tags or biotin for target identification via pull-down assays.

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